N-Ethylsuccinimide-d5
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Overview
Description
N-Ethylsuccinimide-d5 is a deuterated form of N-Ethylsuccinimide, which is a derivative of succinimide. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques .
Mechanism of Action
Target of Action
N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .
Mode of Action
This compound interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .
Biochemical Pathways
It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes
Pharmacokinetics
Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in this compound would need further investigation.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .
Biochemical Analysis
Biochemical Properties
N-Ethylsuccinimide-d5 plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . The interaction between this compound and this enzyme is crucial for understanding the reduction process and the subsequent biochemical pathways involved. Additionally, this compound can interact with other proteins and biomolecules, influencing their structure and function through binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme involved in the metabolism of this compound is N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . This reduction process is an essential step in the metabolic pathway of this compound, influencing the overall metabolic flux and levels of related metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylsuccinimide-d5 can be synthesized through the deuteration of N-Ethylsuccinimide. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. One common method is the reaction of succinic anhydride with ethylamine in the presence of a deuterated solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
N-Ethylsuccinimide-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications
Comparison with Similar Compounds
N-Ethylsuccinimide-d5 can be compared with other similar compounds, such as:
N-Ethylsuccinimide: The non-deuterated form, which lacks the unique properties conferred by deuterium atoms.
N-Methylsuccinimide: Another derivative of succinimide, which has different chemical and physical properties due to the presence of a methyl group instead of an ethyl group.
N-Propylsuccinimide: Similar to N-Ethylsuccinimide but with a propyl group, leading to different reactivity and applications
This compound stands out due to its deuterium labeling, which makes it particularly useful in analytical techniques and scientific research.
Properties
CAS No. |
1370698-98-8 |
---|---|
Molecular Formula |
C₆H₄D₅NO₂ |
Molecular Weight |
132.17 |
Synonyms |
1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione; NSC 38693-d5 |
Origin of Product |
United States |
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